molecular formula C18H23N3O2S B11029946 N-cyclooctyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-cyclooctyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11029946
M. Wt: 345.5 g/mol
InChI Key: VISDASSFOYWGCL-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclooctyl group, a methoxyphenyl group, and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. For instance, reacting thiosemicarbazide with 4-methoxybenzoic acid under acidic conditions can yield the desired thiadiazole ring.

  • Cyclooctyl Group Introduction: : The cyclooctyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with cyclooctyl bromide in the presence of a base such as potassium carbonate.

  • Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the cyclooctyl-substituted thiadiazole with an appropriate amine, such as cyclooctylamine, under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group or further oxidation to a carbonyl group.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under appropriate conditions.

  • Substitution: : The aromatic methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclooctyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials, such as organic semiconductors and polymers.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclooctyl-4-(4-hydroxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-cyclooctyl-4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

    N-cyclooctyl-4-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-cyclooctyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to its analogs with other substituents.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-cyclooctyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C18H23N3O2S/c1-23-15-11-9-13(10-12-15)16-17(24-21-20-16)18(22)19-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,19,22)

InChI Key

VISDASSFOYWGCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CCCCCCC3

Origin of Product

United States

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